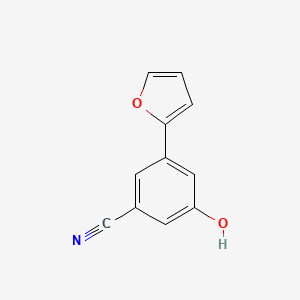
2-Cyano-5-(2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-(2-methylphenyl)phenol, 95% (2-CMPP) is an aromatic cyanophenol that has been used in various scientific research applications. It is a colorless crystalline solid that is soluble in water and is commonly used as a starting material for the synthesis of other compounds. 2-CMPP is a highly reactive compound and has been used in a variety of synthetic reactions, such as the synthesis of polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of organic compounds, including esters, amines, and alcohols. 2-CMPP has been studied for its potential applications in biochemistry and physiology, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
2-Cyano-5-(2-methylphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and biochemistry. In organic synthesis, 2-Cyano-5-(2-methylphenyl)phenol, 95% is commonly used as a starting material for the synthesis of a variety of compounds, such as esters, amines, and alcohols. It has also been used in the synthesis of polymers, dyes, and pharmaceuticals. In biochemistry, 2-Cyano-5-(2-methylphenyl)phenol, 95% has been studied for its potential applications in drug delivery, enzyme inhibition, and gene regulation.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(2-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and DNA. It is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It is also believed to interact with receptors in the central nervous system, which may explain its potential applications in drug delivery and gene regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-(2-methylphenyl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This may explain its potential applications in drug delivery and gene regulation. It has also been shown to interact with receptors in the central nervous system, which may explain its potential applications in drug delivery and gene regulation.
Advantages and Limitations for Lab Experiments
2-Cyano-5-(2-methylphenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the major advantages is its high reactivity, which makes it an ideal starting material for a variety of synthetic reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is also highly toxic and should be handled with caution. Furthermore, it is not very soluble in water, which can limit its use in aqueous solutions.
Future Directions
The potential applications of 2-Cyano-5-(2-methylphenyl)phenol, 95% are vast and continue to be explored. One potential future direction is the use of 2-Cyano-5-(2-methylphenyl)phenol, 95% in drug delivery. Its ability to interact with receptors in the central nervous system could make it an ideal candidate for drug delivery systems. Additionally, its ability to inhibit the enzyme cyclooxygenase could make it a potential therapeutic agent for the treatment of various diseases. Other potential future directions include the use of 2-Cyano-5-(2-methylphenyl)phenol, 95% in gene regulation and enzyme inhibition. Finally, its potential applications in polymer synthesis and dye synthesis could be explored further.
Synthesis Methods
2-Cyano-5-(2-methylphenyl)phenol, 95% can be synthesized via a variety of methods, including the reaction of 2-methylphenol with sodium cyanide in an aqueous solution. The reaction is typically conducted in an alkaline medium, such as sodium hydroxide, and is catalyzed by a small amount of copper(II) sulfate. The reaction is exothermic and produces a yellow-orange precipitate of 2-Cyano-5-(2-methylphenyl)phenol, 95%. The reaction can be scaled up and is often carried out in a continuous flow system.
properties
IUPAC Name |
2-hydroxy-4-(2-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-4-2-3-5-13(10)11-6-7-12(9-15)14(16)8-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRYZMSMFGUYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684609 |
Source


|
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2-methylphenyl)phenol | |
CAS RN |
1261973-05-0 |
Source


|
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375366.png)



![3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375388.png)

![2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375397.png)




